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Abstract

HEI3090, systematically named (5S)-1-(6-chloropyridin-3-yl)-5-((2,4-
dichlorobenzyl)carbamoyl)pyrrolidin-2-one, is a novel small molecule positive modulator of the
P2X7 receptor. It has demonstrated significant potential in preclinical studies as an anti-tumor
agent by promoting anti-tumor immune responses. This document provides detailed application
notes and protocols for the chemical synthesis and purification of HEI3090, based on publicly
available information, primarily from patent literature. The protocols are intended to guide
researchers in the replication and potential optimization of the synthesis and purification of this
compound for research and development purposes.

Introduction

HEI3090 is a pyrrolidin-2-one derivative that has been identified as a potent positive allosteric
modulator of the P2X7 receptor.[1][2] The activation of the P2X7 receptor on immune cells,
particularly dendritic cells, by HEI3090 in the presence of ATP, leads to the production of pro-
inflammatory cytokines such as IL-18.[1] This, in turn, enhances the anti-tumor activity of NK
and CD4+ T cells.[1] The promising preclinical data for HEI3090, especially in combination with
immunotherapy, has generated significant interest in its synthesis and further investigation.[3]

This document outlines the synthetic route and purification methods for HEI3090, as detailed in
patent WO2019185868A1, which is cited as the primary source for its synthesis.[1]
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Synthesis of HEI3090

The synthesis of HEI3090 involves a multi-step process starting from L-pyroglutamic acid. The
overall synthetic workflow is depicted below.

Synthesis Workflow

Amide Coupling

Click to download full resolution via product page

Caption: Synthetic pathway for HEI3090.

Experimental Protocols

Step 1: Synthesis of Methyl L-pyroglutamate
e Reaction: L-Pyroglutamic acid is esterified to its methyl ester.
e Procedure:
o Suspend L-pyroglutamic acid (1.0 eq) in methanol.
o Cool the suspension to 0 °C.
o Slowly add thionyl chloride (SOCI2) (1.2 eq) dropwise.
o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Concentrate the reaction mixture under reduced pressure to obtain the crude methyl L-
pyroglutamate. This is often used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate
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e Reaction: Buchwald-Hartwig amination is used to couple the methyl L-pyroglutamate with 3-
bromo-6-chloropyridine.

e Procedure:

o

To a solution of methyl L-pyroglutamate (1.0 eq) in a suitable solvent (e.g., dioxane or
toluene), add 3-bromo-6-chloropyridine (1.1 eq), cesium carbonate (Cs2COs) (2.0 eq),
tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.05 eq), and Xantphos (0.1 eq).

o Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

o Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

o Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature, dilute with a suitable solvent
(e.g., ethyl acetate), and filter through celite.

o Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid

e Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

e Procedure:

[¢]

Dissolve the purified methyl 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylate (1.0
eq) in a mixture of tetrahydrofuran (THF) and water.

[e]

Add lithium hydroxide (LiIOH) (1.5 eq) and stir the mixture at room temperature for 2-4
hours.

[¢]

Monitor the reaction by TLC or LC-MS.

[e]

Upon completion, acidify the reaction mixture with 1N HCI to a pH of approximately 3-4.
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o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the carboxylic acid.

Step 4: Synthesis of HEI3090 ((5S)-1-(6-chloropyridin-3-yl)-5-((2,4-
dichlorobenzyl)carbamoyl)pyrrolidin-2-one)

e Reaction: The carboxylic acid is coupled with (2,4-dichlorophenyl)methanamine using a
peptide coupling agent.

e Procedure:

o Dissolve 1-(6-chloropyridin-3-yl)-5-oxopyrrolidine-2-carboxylic acid (1.0 eq) in a suitable
solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)).

o Add (2,4-dichlorophenyl)methanamine (1.1 eq), HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

o Stir the reaction mixture at room temperature for 12-18 hours.
o Monitor the reaction by TLC or LC-MS.

o Upon completion, dilute the reaction mixture with water and extract the product with ethyl
acetate.

o Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Purify the crude product to obtain HEI3090.

Purification of HEI3090

The final purification of HEI3090 is typically achieved through column chromatography followed
by recrystallization or precipitation to obtain a high-purity product.
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Purification Protocol

1. Column Chromatography:
» Stationary Phase: Silica gel (230-400 mesh).

» Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate in
hexanes). The optimal solvent system should be determined by thin-layer chromatography
(TLC) to achieve an Rf value of ~0.3 for the product.

e Procedure:
o Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.
o Dissolve the crude HEI3090 in a minimal amount of dichloromethane or the mobile phase.
o Load the sample onto the column.
o Elute the column with the gradient solvent system, collecting fractions.
o Monitor the fractions by TLC and combine the fractions containing the pure product.
o Evaporate the solvent from the combined pure fractions under reduced pressure.

2. Recrystallization/Precipitation:

e Solvent System: A suitable solvent system for recrystallization could be a mixture of a good
solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

e Procedure:

o Dissolve the product from column chromatography in a minimal amount of a hot "good"
solvent.

o Slowly add a "poor" solvent until the solution becomes slightly turbid.

o Allow the solution to cool slowly to room temperature and then place it in a refrigerator or
freezer to promote crystallization.
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o Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and

dry under vacuum.

Data Presentation
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Note: Yields and purity are estimates based on general synthetic procedures for similar

compounds and may vary depending on the specific reaction conditions and purification

techniques used.
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Caption: Logical workflow for HEI3090 synthesis and purification.

Conclusion

The synthesis and purification of HEI3090 can be achieved through a robust multi-step
synthetic sequence. The provided protocols offer a detailed guide for researchers to produce
this valuable compound for further investigation into its biological activities and therapeutic
potential. Adherence to standard laboratory safety practices is essential when carrying out
these procedures. The final purity of HEI3090 should be confirmed using appropriate analytical
techniques such as NMR, LC-MS, and HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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